molecular formula C23H23N3O4S B11071099 2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-phenylbenzamide

2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-phenylbenzamide

Cat. No.: B11071099
M. Wt: 437.5 g/mol
InChI Key: BTIBSDDOOBFJSR-UHFFFAOYSA-N
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Description

2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-phenylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group, an acetylamino group, and a benzamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-phenylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Acetylamino Intermediate: The initial step involves the acetylation of an amine group to form the acetylamino intermediate. This is typically achieved by reacting an amine with acetic anhydride under controlled conditions.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This is usually done by reacting the acetylamino intermediate with a sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Benzamide: The final step involves coupling the sulfonylated intermediate with a benzamide derivative. This is typically achieved through a condensation reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Corresponding substituted products

Scientific Research Applications

2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-phenylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of other compounds.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the acetylamino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-benzylbenzamide
  • 1-(4-tert-Butyldimethylsilyloxyphenyl)-2-acetylaminoethanol t-butyldimethylsilyl ether

Uniqueness

2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and acetylamino groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[[4-(2-acetamidoethyl)phenyl]sulfonylamino]-N-phenylbenzamide

InChI

InChI=1S/C23H23N3O4S/c1-17(27)24-16-15-18-11-13-20(14-12-18)31(29,30)26-22-10-6-5-9-21(22)23(28)25-19-7-3-2-4-8-19/h2-14,26H,15-16H2,1H3,(H,24,27)(H,25,28)

InChI Key

BTIBSDDOOBFJSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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